3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol
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Overview
Description
3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol is an organic compound with a complex structure that includes a cyclopentene ring substituted with butenyl, butyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with butyl lithium to form a cyclopentadienyl anion, which is then alkylated with 3-buten-1-yl bromide and 1-bromobutane. The resulting product is then subjected to a series of reactions, including hydrogenation and methylation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Catalysts and advanced reaction techniques, such as flow chemistry, may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indole-3-acetic acid
- But-3-en-1-yl benzoate
Uniqueness
3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. Its combination of butenyl, butyl, and methyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
651706-49-9 |
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Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-but-3-enyl-1-butyl-2-methylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-4-6-8-13-9-11-14(15,12(13)3)10-7-5-2/h4,15H,1,5-11H2,2-3H3 |
InChI Key |
PCGOGWRATOOPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(=C1C)CCC=C)O |
Origin of Product |
United States |
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